Molecular Weight and Fragment Size: Minimized Steric Footprint Versus 6‑Substituted Analogs
Pyridazine‑3‑sulfonyl fluoride (MW 162.14) is the smallest member of the 6‑substituted pyridazine‑3‑sulfonyl fluoride series, offering ≤11 % lower molecular weight than the next smallest analogs. In fragment‑based drug discovery (FBDD), lower MW directly improves ligand efficiency indices (LE = −ΔG/ heavy atom count) and leaves greater headroom for subsequent optimization [1]. Substituted analogs bear additional mass: 6‑methylpyridazine‑3‑sulfonyl fluoride (MW 176.17, +8.7 %), 6‑fluoropyridazine‑3‑sulfonyl fluoride (MW 180.13, +11.1 %), 6‑chloropyridazine‑3‑sulfonyl fluoride (MW 196.59, +21.2 %), and 6‑(trifluoromethyl)pyridazine‑3‑sulfonyl fluoride (MW 230.16, +41.9 %) .
| Evidence Dimension | Molecular weight (g·mol⁻¹) – determinant of fragment size and ligand efficiency ceiling |
|---|---|
| Target Compound Data | 162.14 |
| Comparator Or Baseline | 6‑F analog: 180.13; 6‑Cl analog: 196.59; 6‑CF₃ analog: 230.16; 6‑Me analog: 176.17; 6‑OMe analog: 192.17 |
| Quantified Difference | MW difference vs. target: +11.1 % (6‑F), +21.2 % (6‑Cl), +41.9 % (6‑CF₃), +8.7 % (6‑Me), +18.5 % (6‑OMe) |
| Conditions | Commercial catalog specifications; MW calculated from molecular formulae C₄H₃FN₂O₂S (target), C₄H₂F₂N₂O₂S (6‑F), C₄H₂ClFN₂O₂S (6‑Cl), C₅H₃F₄N₂O₂S (6‑CF₃), C₅H₅FN₂O₂S (6‑Me), C₅H₅FN₂O₃S (6‑OMe). |
Why This Matters
In FBDD campaigns, a lower starting MW preserves more optimization headroom; substituting pyridazine‑3‑sulfonyl fluoride for a 6‑substituted analog adds ≥8.7 % mass before any functionalization, directly constraining subsequent hit‑to‑lead expansion.
- [1] Hopkins, A. L.; Groom, C. R.; Alex, A. Ligand Efficiency: A Useful Metric for Lead Selection. Drug Discovery Today 2004, 9 (10), 430–431. DOI: 10.1016/S1359-6446(04)03069-7. View Source
